8-Hydroxychlorpromazine
CAS No.: 3926-67-8
Cat. No.: VC21355542
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3926-67-8 |
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Molecular Formula | C17H19ClN2OS |
Molecular Weight | 334.9 g/mol |
IUPAC Name | 8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol |
Standard InChI | InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
Standard InChI Key | UBUDVAYGFVRZCO-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl |
Canonical SMILES | CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
8-Hydroxychlorpromazine (CAS No. 3926-67-8) belongs to the phenothiazine class of compounds. Its structure is characterized by the phenothiazine tricyclic ring system with specific substitutions:
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Molecular Formula: C₁₇H₁₉ClN₂OS
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Chemical Name: 8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol
The compound features a chlorine substituent at position 8 of the phenothiazine ring, a hydroxyl group at position 3, and the characteristic dimethylaminopropyl side chain at position 10 that is common to chlorpromazine derivatives. This structure presents a modification of the parent compound chlorpromazine through hydroxylation at position 3 of the ring system.
Physical and Chemical Properties
8-Hydroxychlorpromazine shares several physicochemical properties with other hydroxylated metabolites of chlorpromazine, though specific data for this particular compound is limited in the available literature. As a phenothiazine derivative with both hydrophilic (hydroxyl group) and lipophilic regions, it demonstrates:
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Moderate lipophilicity, allowing for membrane permeability
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Potential for hydrogen bonding through the hydroxyl group
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Weak basic properties due to the tertiary amine group in the side chain
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Susceptibility to oxidation, particularly at the sulfur atom of the phenothiazine ring
Pharmacological Activity
Receptor Binding Properties
8-Hydroxychlorpromazine demonstrates significant pharmacological activity at multiple receptor sites, though with varying potencies:
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Dopamine D2 Receptor Binding: Studies examining the displacement of ³H-spiperone at central dopamine-2 (DA-2) receptors in rat striatum indicate that 8-hydroxy-CPZ possesses intermediate potency among chlorpromazine metabolites. Specifically, it shows lower binding affinity than 3-hydroxy-CPZ, unmodified CPZ, 3,7-dihydroxy-CPZ, and 7-hydroxy-CPZ, but higher affinity than chlorpromazine sulfoxide and 7,8-dimethoxy-CPZ .
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Muscarinic Receptor Interactions: At muscarinic-1 (M-1) receptors in rat frontal cortex, 8-hydroxy-CPZ demonstrates moderate binding activity. In the hierarchy of potency for displacing labelled pirenzepine, it ranks below CPZ, 3-hydroxy-CPZ, 7-hydroxy-CPZ, and CPZ-sulphoxide .
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Calmodulin Inhibition: 8-Hydroxychlorpromazine is among the more potent chlorpromazine derivatives in inhibiting calmodulin-induced activation of cyclic AMP-dependent phosphodiesterase, showing similar potency to 7,8-dihydroxy-CPZ, 7,8-dimethoxy-CPZ, 3-hydroxy-CPZ, 7-hydroxy-CPZ, and CPZ itself .
Interactions with Chlorpromazine
Experimental models exploring the interactions between chlorpromazine and its metabolites provide important insights into 8-hydroxychlorpromazine's activity:
This interaction profile suggests that 8-hydroxychlorpromazine may contribute to certain therapeutic effects of chlorpromazine without enhancing others, pointing to a selective pharmacological contribution.
Comparative Analysis with Other Chlorpromazine Metabolites
Dopamine Receptor Interactions
The relative potency of 8-hydroxychlorpromazine at dopamine-2 receptors can be contextualized through comparison with other chlorpromazine derivatives:
Compound | Relative Potency at DA-2 Receptors |
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3-hydroxy-CPZ | Highest |
CPZ (parent compound) | High |
3,7-dihydroxy-CPZ | High |
7-hydroxy-CPZ | High |
8-hydroxy-CPZ | Intermediate |
3,7,8-trihydroxy-CPZ | Intermediate |
7,8-dihydroxy-CPZ | Intermediate |
CPZ-sulphoxide | Low |
7,8-dimethoxy-CPZ | Low |
This pattern suggests that hydroxylation at position 8 moderately reduces dopamine receptor binding compared to the parent compound, while hydroxylation at positions 3 or 7 tends to preserve or potentially enhance this activity .
Muscarinic Receptor Interactions
At muscarinic-1 receptors, 8-hydroxychlorpromazine shows a distinct profile compared to other metabolites:
Compound | Relative Potency at M-1 Receptors |
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CPZ (parent compound) | Highest (1-2 orders of magnitude higher than others) |
3-hydroxy-CPZ | Moderate |
7-hydroxy-CPZ | Moderate |
CPZ-sulphoxide | Moderate |
8-hydroxy-CPZ | Moderate |
7,8-dimethoxy-CPZ | Moderate |
3,7-dihydroxy-CPZ | Low |
7,8-dihydroxy-CPZ | Low |
3,7,8-trihydroxy-CPZ | Low |
The data demonstrates that unmodified chlorpromazine possesses substantially higher affinity for muscarinic receptors than any of its metabolites, with 8-hydroxychlorpromazine falling in the middle range of potency among the derivatives .
Calmodulin Inhibition
In terms of calmodulin-dependent phosphodiesterase inhibition, 8-hydroxychlorpromazine shows significant activity:
Compound | Relative Inhibition of Calmodulin-Activated PDE |
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7,8-dihydroxy-CPZ | High |
7,8-dimethoxy-CPZ | High |
3-hydroxy-CPZ | High |
7-hydroxy-CPZ | High |
8-hydroxy-CPZ | High |
CPZ (parent compound) | High |
3,7-dihydroxy-CPZ | Low |
3,7,8-trihydroxy-CPZ | Low |
CPZ-sulphoxide | Low |
This profile indicates that 8-hydroxychlorpromazine maintains strong calmodulin antagonism similar to the parent compound, suggesting this mechanism may contribute to its pharmacological effects .
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